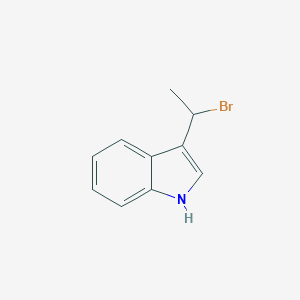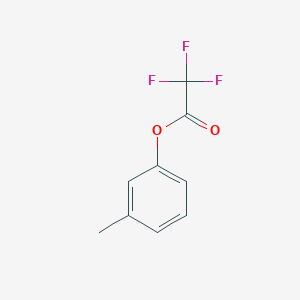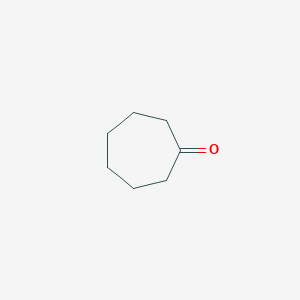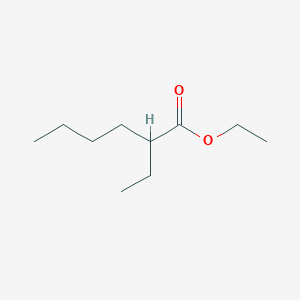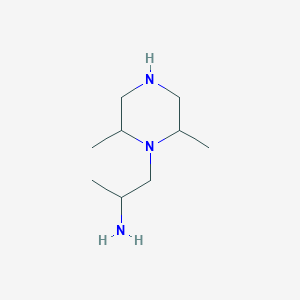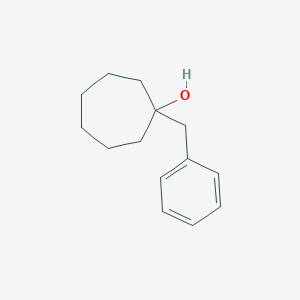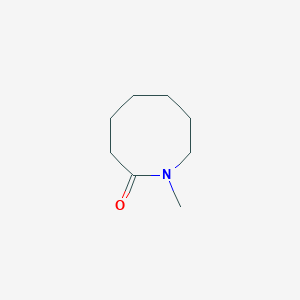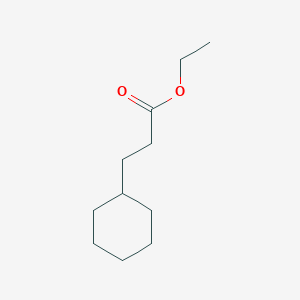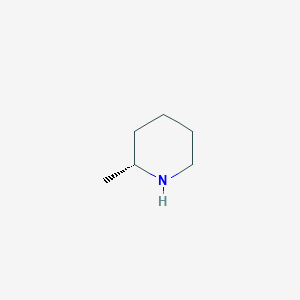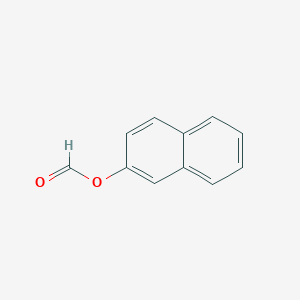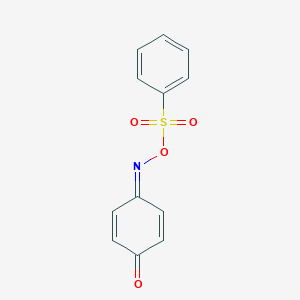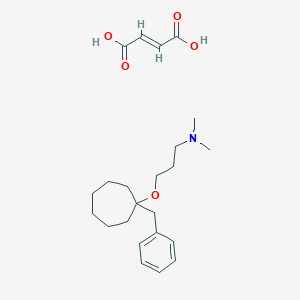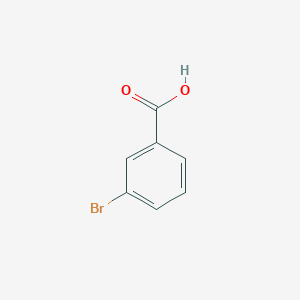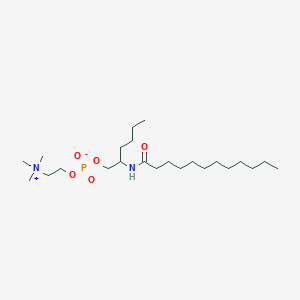
2-Dodecanoylamino-1-hexanolphosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecanoylamino-1-hexanolphosphocholine, also known as miltefosine, is a synthetic alkylphospholipid that has been used as an antineoplastic and antiparasitic agent. It was first synthesized in 1986 by researchers at the University of Giessen in Germany. Since then, it has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells and to disrupt the membrane integrity of parasites.
Efectos Bioquímicos Y Fisiológicos
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cell growth and survival, such as protein kinase B and phosphatidylinositol 3-kinase. It has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Dodecanoylamino-1-hexanolphosphocholine in lab experiments is its broad-spectrum activity against cancer cells and parasites. It has also been shown to have a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using 2-Dodecanoylamino-1-hexanolphosphocholine is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-Dodecanoylamino-1-hexanolphosphocholine. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance its antineoplastic activity. Another area of interest is its potential use in the treatment of other parasitic infections, such as malaria and trypanosomiasis. Additionally, further research is needed to fully understand the mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 2-Dodecanoylamino-1-hexanolphosphocholine involves the reaction of hexadecylphosphocholine with dodecanoyl chloride in the presence of a base. This results in the formation of 2-dodecanoylamino-1-hexanolphosphocholine, which is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Miltefosine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antineoplastic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various parasitic infections, such as leishmaniasis and Chagas disease.
Propiedades
Número CAS |
131736-67-9 |
|---|---|
Nombre del producto |
2-Dodecanoylamino-1-hexanolphosphocholine |
Fórmula molecular |
C23H49N2O5P |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
2-(dodecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-6-8-10-11-12-13-14-15-16-18-23(26)24-22(17-9-7-2)21-30-31(27,28)29-20-19-25(3,4)5/h22H,6-21H2,1-5H3,(H-,24,26,27,28) |
Clave InChI |
NZECISUDKBBTDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
2-dodecanoylamino-1-hexanolphosphocholine 2-dodecanoylamino-1-hexanolphosphocholine, (R)-isomer amide-PC DAHPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



